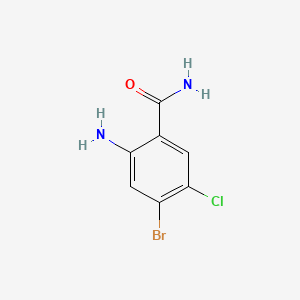

2-Amino-4-Bromo-5-chlorobenzamide

Description

Contextualization of Substituted Benzamides as Key Aromatic Building Blocks in Organic Synthesis

Substituted benzamides are a class of organic compounds that have long been recognized for their importance as intermediates and structural motifs in a wide array of functional molecules. Their prevalence in pharmaceuticals, agrochemicals, and materials science underscores their synthetic value. The amide functionality itself is a robust and versatile group, capable of participating in various chemical transformations and forming key hydrogen bonding interactions in biological systems.

The aromatic ring of the benzamide (B126) can be functionalized with a variety of substituents, which can modulate the reactivity of the amide group, direct further reactions on the ring, and serve as handles for cross-coupling reactions. Halogenated benzamides, in particular, are highly valued as precursors in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. The presence of substituents like amino groups further enhances the synthetic utility by allowing for diazotization reactions, N-alkylation, or acylation, and by influencing the regioselectivity of subsequent electrophilic aromatic substitution reactions.

Rationale for Comprehensive Investigation into the Synthetic Utility and Reactivity of 2-Amino-4-Bromo-5-chlorobenzamide

The specific structure of this compound warrants a thorough investigation due to the confluence of several synthetically advantageous features. The presence of two different halogen atoms, bromine and chlorine, at the 4- and 5-positions, respectively, opens up the possibility of regioselective cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions could allow for the sequential introduction of different substituents, providing a pathway to highly complex and diverse molecular architectures.

Furthermore, the ortho-amino group relative to the amide can act as a powerful directing group in various transformations and can also be a key site for the construction of heterocyclic rings, such as quinazolinones, which are common in medicinal chemistry. The interplay between the electron-donating amino group and the electron-withdrawing halogens creates a unique electronic environment that can influence the reactivity of the aromatic ring and the amide functionality in ways that are not yet fully explored. A comprehensive study of this compound's reactivity would therefore provide valuable insights for the design of novel synthetic strategies.

Methodological Framework and Scope of the Research Outline

A systematic investigation into the synthetic utility of this compound would necessitate a multi-faceted approach. The initial focus would be on the development of an efficient and scalable synthesis of the compound itself, likely involving the amidation of the corresponding 2-amino-4-bromo-5-chlorobenzoic acid or the halogenation of a suitable aminobenzamide precursor.

Once the compound is obtained in sufficient purity and quantity, a thorough characterization using modern analytical techniques would be essential. This would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise connectivity and chemical environment of all atoms in the molecule.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present, such as the N-H and C=O stretches of the amide and the aromatic C-H bonds.

Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, confirming the molecular formula.

Following characterization, the synthetic utility would be explored by subjecting the compound to a variety of reaction conditions to probe the reactivity of each functional group. This would involve systematic studies of:

Regioselective cross-coupling reactions at the C-Br and C-Cl positions.

Reactions involving the amino group, such as diazotization followed by substitution or cyclization reactions.

Transformations of the amide functionality.

The scope of this research outline is strictly focused on the fundamental chemical synthesis and reactivity of this compound as a building block in organic chemistry.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1379338-88-1 | google.com |

| Molecular Formula | C₇H₆BrClN₂O | google.com |

| Molecular Weight | 249.49 g/mol | google.com |

| IUPAC Name | This compound | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-bromo-5-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTJQTYNHIWXNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301299100 | |

| Record name | 2-Amino-4-bromo-5-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629270-62-7 | |

| Record name | 2-Amino-4-bromo-5-chlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1629270-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-bromo-5-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Detailed Reactivity and Mechanistic Investigations of 2 Amino 4 Bromo 5 Chlorobenzamide

Electrophilic Aromatic Substitution Reactions of 2-Amino-4-Bromo-5-chlorobenzamide

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are highly dependent on the nature of the substituents already present on the aromatic ring.

Regioselectivity and Electronic Effects of Amide, Amino, Bromo, and Chloro Substituents

The directing effects of the substituents on the benzene ring of this compound are a combination of inductive and resonance effects.

Amino Group (-NH2): The amino group is a powerful activating group and an ortho, para-director. lumenlearning.comucalgary.ca This is due to its strong +R (resonance) effect, where the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions. lumenlearning.comlibretexts.org This donation of electron density stabilizes the arenium ion intermediate formed during electrophilic attack at these positions. youtube.com Although nitrogen is more electronegative than carbon, leading to a -I (inductive) effect, the +R effect is significantly stronger. ucalgary.ca

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -NH2 | 2 | -I (weak) | +R (strong) | Activating | ortho, para |

| -CONH2 | 1 | -I (moderate) | -R (moderate) | Deactivating | meta |

| -Br | 4 | -I (strong) | +R (weak) | Deactivating | ortho, para |

| -Cl | 5 | -I (strong) | +R (weak) | Deactivating | ortho, para |

Nitration, Sulfonation, and Additional Halogenation Pathways

Given the directing effects discussed above, the outcomes of specific electrophilic aromatic substitution reactions can be predicted.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group (-NO2) at the C6 position. This is due to the overwhelming activating and directing influence of the amino group to its para position. The reaction would likely require carefully controlled conditions to avoid oxidation of the amino group.

Sulfonation: Sulfonation with fuming sulfuric acid would similarly be directed to the C6 position, leading to the formation of 2-amino-4-bromo-5-chloro-6-sulfobenzamide. The steric bulk of the sulfonyl group might slightly disfavor this reaction compared to nitration.

Additional Halogenation: Further halogenation, for instance with Br2 in the presence of a Lewis acid, would also be expected to occur at the C6 position. This would result in the formation of 2-amino-4,6-dibromo-5-chlorobenzamide.

Nucleophilic Aromatic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr reactions are favored by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org

Activated Nucleophilic Aromatic Substitution Pathways at Halogenated Positions

The presence of the electron-withdrawing carboxamide group, along with the inherent electronegativity of the bromine and chlorine atoms, can make the aromatic ring of this compound susceptible to nucleophilic attack, particularly at the positions bearing the halogens (C4 and C5). For an SNAr reaction to occur readily, the ring must be "activated" by strong electron-withdrawing groups, typically ortho and/or para to the leaving group, to stabilize the negatively charged Meisenheimer intermediate. libretexts.orgnih.gov

In this molecule, the carboxamide group is meta to the bromine and para to the chlorine. The presence of the strongly electron-donating amino group, however, counteracts the electron-withdrawing effects, generally deactivating the ring towards nucleophilic attack. Despite this, under forcing conditions (e.g., high temperature, strong nucleophile), substitution at the halogenated positions might be possible. The chlorine at C5 is para to the deactivating carboxamide group, which could provide some activation for nucleophilic attack at this position.

Influence of Reaction Conditions on SNAr Product Distribution

The outcome of SNAr reactions is highly dependent on the reaction conditions.

Nucleophile Strength: Stronger nucleophiles, such as alkoxides, amides, or thiolates, are more likely to successfully displace the halogen atoms.

Temperature and Pressure: Higher temperatures and pressures are often required to overcome the activation energy barrier for SNAr reactions, especially on less activated rings.

Solvent: Polar aprotic solvents are typically used to solvate the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion.

Given the substitution pattern, it is plausible that a strong nucleophile could displace the chlorine at C5, which is para to the electron-withdrawing amide group. Displacement of the bromine at C4 is less likely due to the lack of a strongly activating group in an ortho or para position. It is also possible that under very harsh conditions, an elimination-addition (benzyne) mechanism could occur, leading to a mixture of products. youtube.com

Transformations Involving the Primary Amine Moiety of this compound

The primary amino group at the C2 position is a versatile functional group that can undergo a variety of chemical transformations.

Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. The resulting diazonium group (-N2+) is an excellent leaving group and can be subsequently replaced by a wide variety of nucleophiles in Sandmeyer-type reactions. This would allow for the introduction of substituents such as -CN, -OH, -F, -Cl, -Br, and -I at the C2 position.

Acylation: The amino group can be readily acylated by reaction with acyl chlorides or anhydrides to form the corresponding N-acyl derivative. This transformation is often used to protect the amino group during other reactions or to introduce new structural motifs.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides, although over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of secondary and tertiary amines.

Formation of Schiff Bases: The primary amine can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically reversible and acid-catalyzed.

These transformations of the primary amine offer a rich field of synthetic possibilities for the further functionalization of this compound.

Acylation, Alkylation, and Arylation Reactions for N-Functionalization

The primary amino group in this compound is a nucleophilic center and can readily undergo reactions to form new nitrogen-carbon bonds.

Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives. This reaction is a standard method for protecting the amino group or for synthesizing more complex structures. The reaction proceeds via nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the acylating agent.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, the direct alkylation of anilines with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium salts, because the resulting secondary amine is often more nucleophilic than the starting primary amine. tsijournals.com The use of ionic liquids as solvents has been shown to minimize over-alkylation and improve selectivity for mono-alkylation in some anilines. psu.edursc.org Another approach is the reductive amination of carbonyl compounds.

Arylation: The synthesis of N-aryl derivatives can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed coupling of the amine with an aryl halide or triflate, providing a versatile method for forming carbon-nitrogen bonds.

| Transformation | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Acylation | Acyl chloride or anhydride, base (e.g., pyridine, triethylamine), inert solvent (e.g., DCM, THF) | N-Acyl-2-amino-4-bromo-5-chlorobenzamide | General Knowledge |

| Alkylation | Alkyl halide, base (e.g., K2CO3), solvent (e.g., DMF, Ionic Liquid) | N-Alkyl-2-amino-4-bromo-5-chlorobenzamide | psu.edursc.org |

| Arylation (Buchwald-Hartwig) | Aryl halide/triflate, Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., BINAP), base (e.g., NaOtBu), solvent (e.g., toluene) | N-Aryl-2-amino-4-bromo-5-chlorobenzamide | General Knowledge |

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Gattermann Reactions)

The primary aromatic amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring.

Diazotization: The reaction of the amino group with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), yields a diazonium salt (Ar-N₂⁺X⁻). scribd.com

Sandmeyer Reaction: The resulting diazonium salt is a key intermediate for the Sandmeyer reaction, a transformation that allows for the substitution of the diazonium group with various nucleophiles. wikipedia.org This reaction is catalyzed by copper(I) salts. wikipedia.orgorganic-chemistry.org For instance, treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) introduces a chloro or bromo group, respectively. wikipedia.org Similarly, using copper(I) cyanide (CuCN) leads to the formation of a nitrile (benzontrile derivative). nih.gov The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. wikipedia.org

Gattermann Reaction: The Gattermann reaction is similar to the Sandmeyer reaction but uses copper powder and the corresponding acid (e.g., HBr, HCl) instead of a copper(I) salt. scribd.com It is generally less efficient than the Sandmeyer reaction.

These reactions would allow for the replacement of the amino group in this compound, leading to the synthesis of 1,2,4-trihalo-5-chlorobenzamide or 2-cyano-4-bromo-5-chlorobenzamide derivatives.

Condensation and Cyclization Reactions to Form Fused Heterocycles

The ortho-disposed amino and amide groups on the aromatic ring of this compound make it an excellent precursor for the synthesis of fused heterocyclic systems, most notably quinazolinones.

The condensation of 2-aminobenzamides with aldehydes or ketones is a common and effective method for synthesizing 2,3-dihydroquinazolin-4(1H)-ones. tandfonline.comacs.org This reaction is typically catalyzed by an acid. tandfonline.com Various catalysts, including nano-In₂O₃ and montmorillonite (B579905) K-10, have been employed to facilitate this transformation under mild and environmentally friendly conditions. tandfonline.com The reaction proceeds through the initial formation of an imine between the primary amino group and the carbonyl compound, followed by an intramolecular cyclization where the amide nitrogen attacks the iminium carbon, leading to the fused ring system.

Furthermore, quinazolinones can be synthesized from 2-aminobenzamides using alcohols as the C1 source in the presence of a copper or ruthenium catalyst. researchgate.netacs.org The alcohol is first oxidized in situ to an aldehyde, which then undergoes the condensation-cyclization cascade. These methods provide access to a wide variety of substituted quinazolinones, which are significant scaffolds in medicinal chemistry. tandfonline.comacs.orgrsc.org

| Reactant | Catalyst/Reagents | Solvent | Product | Reference |

|---|---|---|---|---|

| Aldehyde | Montmorillonite K-10 | Solvent-free (Ball milling) | 2,3-Dihydroquinazolin-4(1H)-one | tandfonline.com |

| Aldehyde | Ga-MCM-22 | Ethanol | 2,3-Dihydroquinazolin-4(1H)-one | acs.org |

| Methanol | Cu complex, Cs2CO3 | Methanol | Quinazolin-4(1H)-one | researchgate.net |

| Benzylamine | [Ru(p-cymene)Cl2]2, ligand | Toluene | 2-Aryl-quinazolin-4(1H)-one | acs.org |

Reactivity of the Amide Group in this compound

The amide functional group is generally stable but can undergo several important transformations under specific reaction conditions.

Hydrolysis, Transamidation, and Amide Reduction Reactions

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid (2-Amino-4-bromo-5-chlorobenzoic acid) and ammonia (B1221849). libretexts.org Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. researchgate.net Basic hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org Generally, amides are resistant to hydrolysis in neutral water, requiring heating with an acid or base. libretexts.org The presence of electron-withdrawing groups on the aromatic ring, such as the bromo and chloro substituents, is expected to accelerate the rate of hydrolysis. researchgate.net

Transamidation: This reaction involves the exchange of the -NH₂ group of the primary amide with another amine to form a new, substituted amide. Transamidation of primary amides is typically challenging due to the low reactivity of the amide bond and often requires metal or acid catalysts. thieme-connect.comwikipedia.org However, it represents an atom-economical way to synthesize secondary or tertiary amides. thieme-connect.com

Amide Reduction: The amide group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. youtube.commasterorganicchemistry.com The reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding 2-amino-4-bromo-5-chlorobenzyl-1-amine. youtube.com The reduction of substituted benzamides with LiAlH₄ generally proceeds in good yield. rsc.orgpsu.edu

Participation in Cyclization Reactions Leading to Lactam Formation

Lactams are cyclic amides. wikipedia.org The formation of a lactam from this compound would require an intramolecular cyclization. While the direct cyclization of the existing structure is not straightforward, the molecule could be a precursor for lactam synthesis following modification. For example, if a substituent introduced at the ortho position to the amide group contained a leaving group, and the amide nitrogen was deprotonated, an intramolecular nucleophilic substitution could potentially lead to a fused lactam structure.

More commonly, lactams are formed from amino acids or their derivatives through intramolecular condensation. wikipedia.orgbyjus.com Therefore, transformations of the substituents on this compound would be necessary to create a suitable precursor for lactamization. For instance, a reaction that introduces a carboxylic acid-containing side chain onto the amino group could set the stage for a subsequent intramolecular amide bond formation to yield a lactam-fused ring system.

Metal-Mediated and Cross-Coupling Reactions of Halogenated Positions on this compound

The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring opens up possibilities for selective functionalization through metal-mediated cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. youtube.com In the case of this compound, both the C-Br and C-Cl bonds are potential reaction sites.

A key aspect of dihalogenated substrates is the potential for selective coupling. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: Ar-I > Ar-Br > Ar-Cl. This difference in reactivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact, by carefully choosing the reaction conditions. Nickel-catalyzed cross-electrophile coupling reactions have also been developed that show high selectivity for coupling aryl bromides in the presence of heteroaryl chlorides. acs.orgnih.govchemrxiv.org

By employing a Suzuki-Miyaura coupling, the bromine atom at the C-4 position can be selectively replaced with an aryl, heteroaryl, or alkyl group by reacting this compound with the corresponding boronic acid or boronic ester in the presence of a palladium catalyst and a base. acs.org This would yield a 4-substituted-2-amino-5-chlorobenzamide. The remaining chlorine atom at the C-5 position could then be targeted for a second cross-coupling reaction under more forcing conditions, allowing for the stepwise and selective introduction of two different substituents.

| Reaction Type | Reactive Site | Reagents & Conditions | Potential Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling (1st) | C-Br (more reactive) | R-B(OH)2, Pd catalyst (e.g., Pd(OAc)2), base (e.g., K2CO3), solvent (e.g., dioxane/water) | 4-R-2-Amino-5-chlorobenzamide | acs.org |

| Suzuki-Miyaura Coupling (2nd) | C-Cl (less reactive) | R'-B(OH)2, Pd catalyst, ligand, base, higher temperature | 4-R-5-R'-2-Amino-benzamide | acs.org |

| Ni-Catalyzed Cross-Electrophile Coupling | C-Br (selective over C-Cl) | Aryl Bromide, NiBr2/terpyridine catalyst, Zn reductant | Cross-coupled biaryl product | nih.gov |

Palladium-Catalyzed Carbon-Carbon Cross-Couplings (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The presence of both bromine and chlorine atoms on the aromatic ring of this compound introduces the potential for regioselective reactions, as the carbon-bromine bond is generally more reactive towards oxidative addition to a palladium(0) center than the carbon-chlorine bond.

Suzuki-Miyaura Coupling: This reaction enables the formation of biaryl structures by coupling an organoboron reagent with an aryl halide. In the case of this compound, the Suzuki-Miyaura coupling is expected to proceed selectively at the more reactive C-Br bond. This selectivity allows for the introduction of various aryl and heteroaryl substituents at the 4-position. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Factors influencing the efficiency and selectivity of the Suzuki-Miyaura coupling include the choice of palladium catalyst, ligand, base, and solvent system. For instance, catalyst systems like Pd(PPh₃)₄ or those generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., SPhos, XPhos) are commonly employed. The choice of base, such as K₂CO₃ or K₃PO₄, is crucial for the transmetalation step.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound This table is based on typical conditions for similar substrates, as specific data for this compound is not readily available in the searched literature.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | >80 |

| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ | 1,4-Dioxane | 110 | >90 |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. Similar to the Suzuki coupling, the reaction with this compound is anticipated to occur preferentially at the C-Br bond. The catalytic cycle typically involves a palladium catalyst and a copper(I) co-catalyst. The palladium complex undergoes oxidative addition with the aryl bromide, while the copper acetylide, formed from the terminal alkyne and the copper(I) salt, participates in a transmetalation step with the palladium intermediate. Reductive elimination then affords the arylated alkyne. Copper-free Sonogashira protocols have also been developed.

Table 2: Hypothetical Sonogashira Coupling of this compound This table is based on typical conditions for similar substrates, as specific data for this compound is not readily available in the searched literature.

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | >90 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1) | CuI (2) | Piperidine (B6355638) | DMF | 80 | >85 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 70 | >80 |

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. The regioselectivity of the Heck reaction with this compound would again favor reaction at the C-Br bond. The mechanism proceeds via oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst in the presence of a base.

Table 3: Hypothetical Heck Reaction of this compound This table is based on typical conditions for similar substrates, as specific data for this compound is not readily available in the searched literature.

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tolyl)₃ (6) | Et₃N | DMF | 100 | >75 |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | NaOAc | Acetonitrile | 80 | >80 |

| 3 | Acrylonitrile | Pd₂(dba)₃ (2) | P(Cy)₃ (4) | K₂CO₃ | NMP | 120 | >70 |

Buchwald-Hartwig Amination and Other Carbon-Heteroatom Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly valuable for the synthesis of arylamines from aryl halides. For this compound, this reaction offers a pathway to introduce a second amino functionality at the 4-position. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. The choice of a suitable phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results.

Given the presence of the primary amino group at the 2-position, protection of this group might be necessary in some cases to prevent undesired side reactions, although the steric hindrance around this position may provide some degree of inherent selectivity. The reaction conditions can be tuned to favor mono-amination at the more reactive C-Br bond.

Table 4: Hypothetical Buchwald-Hartwig Amination of this compound This table is based on typical conditions for similar substrates, as specific data for this compound is not readily available in the searched literature.

| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline (B41778) | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | >80 |

| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | >85 |

| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | >75 |

Beyond C-N bond formation, palladium-catalyzed methods can also be employed for the formation of carbon-oxygen (e.g., etherification) and carbon-sulfur (e.g., thioetherification) bonds, further expanding the synthetic utility of this compound as a versatile building block.

Directed Ortho-Metallation and Organometallic Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The benzamide (B126) functionality is a potent DMG.

In this compound, the primary amide group (-CONH₂) can direct lithiation to the C6 position. The amino group (-NH₂) is also a directing group, but generally weaker than the amide. The presence of the halogen atoms will also influence the acidity of the aromatic protons. The ortho-lithiation would likely occur at the C6 position, which is ortho to the strong amide directing group and not sterically hindered. Following lithiation, the resulting organolithium species can be trapped with various electrophiles to introduce a wide range of substituents at the C6 position.

It is important to consider that under certain conditions, halogen-lithium exchange could compete with deprotonation, particularly at the more reactive C-Br bond. The choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, LDA) and the reaction temperature are critical parameters to control the outcome of the reaction.

Table 5: Hypothetical Directed Ortho-Metallation of this compound This table is based on typical conditions for similar substrates, as specific data for this compound is not readily available in the searched literature.

| Entry | Organolithium Reagent | Electrophile | Solvent | Temp (°C) | Product (Substitution at C6) |

| 1 | s-BuLi/TMEDA | DMF | THF | -78 | -CHO |

| 2 | LDA | I₂ | THF | -78 | -I |

| 3 | n-BuLi | (CH₃)₃SiCl | THF | -78 | -Si(CH₃)₃ |

Derivatization Strategies and Analogue Synthesis Based on the 2 Amino 4 Bromo 5 Chlorobenzamide Scaffold

Design Principles for Structural Diversification of 2-Amino-4-Bromo-5-chlorobenzamide

The structural diversification of the this compound scaffold is guided by the inherent reactivity of its functional groups: the nucleophilic amino group, the amide functionality, and the substituted aromatic ring. Each of these sites presents an opportunity for chemical modification, allowing for the systematic alteration of the molecule's physicochemical properties.

The primary amino group is a key site for derivatization. Its nucleophilicity allows for a range of reactions, including acylation, alkylation, and arylation. These modifications can introduce a variety of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties. The choice of substituent can be used to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. For instance, acylation with various acid chlorides or anhydrides can introduce new amide bonds, while reductive amination with aldehydes or ketones can yield secondary or tertiary amines.

The amide group itself, while generally less reactive than the amino group, can also be a target for modification. Hydrolysis of the amide can yield the corresponding carboxylic acid, which can then be used as a handle for further functionalization, such as esterification or conversion to other carbonyl derivatives.

The aromatic ring, with its bromo and chloro substituents, offers further avenues for diversification. The halogen atoms can be subjected to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These reactions enable the introduction of a wide range of carbon-based substituents, including alkyl, alkenyl, alkynyl, and aryl groups, at specific positions on the aromatic ring. The electronic nature of the substituents on the aromatic ring can also be fine-tuned through these methods.

The design of new analogues often involves a multi-pronged approach, combining modifications at different sites on the scaffold to achieve the desired properties. For example, a strategy might involve the acylation of the amino group followed by a Suzuki coupling at the bromine position to generate a library of compounds with diverse functionalities. The principles of medicinal chemistry, such as structure-activity relationship (SAR) studies, can guide the design of these analogues to optimize their biological activity or other desired properties. nih.govnih.gov

Synthesis of Substituted this compound Derivatives for Chemical Probe Development (e.g., fluorescent labels, affinity tags for materials science)

The this compound scaffold can be functionalized to create chemical probes for a variety of applications, including fluorescent labeling and affinity-based purification. The synthesis of these probes typically involves the covalent attachment of a reporter group, such as a fluorophore or an affinity tag, to the core scaffold.

Fluorescent Labels:

Fluorescent probes are invaluable tools for visualizing and tracking molecules in biological systems and materials science. To create a fluorescent derivative of this compound, a fluorescent dye can be conjugated to the molecule. The amino group is a common site for such modifications. For example, a fluorescent probe can be synthesized by reacting the amino group with an amine-reactive fluorophore, such as a succinimidyl ester or isothiocyanate derivative of a dye like fluorescein, rhodamine, or a cyanine (B1664457) dye. researchgate.net The choice of fluorophore will depend on the desired spectral properties, such as the excitation and emission wavelengths. The reaction conditions for these conjugations are typically mild to avoid side reactions and preserve the integrity of both the scaffold and the fluorophore.

Another approach involves building a fluorescent system from the scaffold itself. For instance, the amino group could be diazotized and then coupled with a suitable aromatic compound to form an azo dye, which may exhibit fluorescent properties. The specific reaction conditions and coupling partners would need to be optimized to achieve the desired fluorescence characteristics.

Affinity Tags:

Affinity tags are small molecules that can be attached to a target protein or other biomolecule to facilitate its purification from a complex mixture. rsc.org The this compound scaffold can be derivatized with common affinity tags such as biotin (B1667282) or poly-histidine (His-tag).

The synthesis of a biotinylated derivative would typically involve the reaction of the amino group with an activated form of biotin, such as biotin-N-hydroxysuccinimide (biotin-NHS) ester. The resulting biotinylated benzamide (B126) can then be used to label proteins or other molecules of interest. The high affinity of biotin for streptavidin or avidin (B1170675) can then be exploited for purification using affinity chromatography. rsc.org

For the creation of a His-tagged derivative, a short peptide sequence containing multiple histidine residues can be coupled to the benzamide scaffold. This is often achieved through standard peptide coupling chemistry, where the carboxylic acid of the His-tag peptide is activated and then reacted with the amino group of the benzamide. The resulting His-tagged molecule can be purified using immobilized metal affinity chromatography (IMAC), which utilizes the chelation of the histidine residues to metal ions such as nickel or cobalt. nih.gov

A versatile platform for creating such probes is the HaloTag system, a protein fusion tag that can be covalently labeled with a variety of functional ligands, including fluorescent dyes and affinity tags. nih.govnih.gov A derivative of this compound could be synthesized with a chloroalkane linker, which would allow it to be covalently attached to a HaloTag fusion protein. This would enable the use of a wide range of commercially available HaloTag ligands for various downstream applications.

Table 1: Examples of Functional Groups for Chemical Probe Development

| Probe Type | Functional Group | Attachment Strategy |

| Fluorescent Label | Fluorescein isothiocyanate (FITC) | Reaction with the amino group |

| Fluorescent Label | Rhodamine B isothiocyanate (RITC) | Reaction with the amino group |

| Affinity Tag | Biotin-NHS ester | Reaction with the amino group |

| Affinity Tag | Poly-histidine peptide | Peptide coupling to the amino group |

| Versatile Probe | Chloroalkane linker | For conjugation to HaloTag protein |

Preparation of Diverse Heterocyclic Systems Incorporating the this compound Core

The this compound scaffold is a valuable starting material for the synthesis of a wide range of heterocyclic compounds. The presence of the ortho-amino and amide functionalities allows for various cyclization reactions, leading to the formation of fused ring systems.

One common approach is the condensation of the amino group with a suitable bielectrophilic reagent. For example, reaction with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate, can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These reactions are often catalyzed by an acid or a base and proceed via an initial condensation followed by an intramolecular cyclization.

Another important class of heterocycles that can be synthesized from this scaffold are quinazolinones. These can be prepared by reacting the 2-aminobenzamide (B116534) with an aldehyde or a ketone. The reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular cyclization to form the quinazolinone ring. The use of different aldehydes or ketones allows for the introduction of a variety of substituents at the 2-position of the quinazolinone ring.

The amino group can also be diazotized and then used in intramolecular cyclization reactions. For instance, treatment with sodium nitrite (B80452) in the presence of an acid can generate a diazonium salt, which can then react with a suitable intramolecular nucleophile to form a triazine ring system.

Furthermore, the amide nitrogen can participate in cyclization reactions. For example, treatment with a reagent like phosphorus oxychloride can convert the amide to a more reactive species, which can then undergo intramolecular cyclization with the amino group or another suitable nucleophile.

The bromo and chloro substituents on the aromatic ring can also be utilized to construct more complex heterocyclic systems. For example, a palladium-catalyzed intramolecular C-N or C-C bond formation could be envisioned, where the amino or amide group, or a substituent introduced at one of these positions, reacts with the halogenated positions on the ring to form a new heterocyclic ring.

Table 2: Examples of Heterocyclic Systems from 2-Aminobenzamide Derivatives

| Reagent | Resulting Heterocycle | Reaction Type |

| Acetylacetone | Pyrazolo[1,5-a]pyrimidine | Condensation/Cyclization |

| Benzaldehyde (B42025) | Quinazolinone | Condensation/Cyclization |

| Sodium Nitrite | Triazine | Diazotization/Cyclization |

| Phosgene | Isatoic Anhydride | Cyclization |

Regioselective Functionalization and Post-Synthetic Modification of this compound Analogues

The selective modification of a specific position on the this compound scaffold in the presence of other reactive sites is a significant challenge in synthetic chemistry. Achieving regioselectivity is crucial for the rational design and synthesis of analogues with well-defined structures and properties.

The different functional groups on the scaffold exhibit distinct reactivities, which can be exploited for selective transformations. The amino group is generally the most nucleophilic site and can be selectively acylated or alkylated under appropriate conditions, leaving the amide and the halogen substituents intact. For example, using a mild base and a controlled amount of an acylating agent can favor the reaction at the amino group over the amide.

The halogen substituents, bromine and chlorine, also offer opportunities for regioselective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in transition metal-catalyzed cross-coupling reactions. This difference in reactivity can be exploited to selectively introduce a substituent at the 4-position (bromine) while leaving the 5-position (chlorine) untouched. For instance, a Suzuki coupling reaction with a boronic acid can be performed under conditions that favor the reaction at the C-Br bond, such as using a specific palladium catalyst and ligand system.

Post-synthetic modification of analogues that have already been derivatized at one position is another important strategy. For example, an analogue that has been acylated at the amino group can be further functionalized at the bromine position using a cross-coupling reaction. This stepwise approach allows for the construction of complex molecules with a high degree of control over the substitution pattern.

The directing effects of the existing substituents also play a crucial role in determining the regioselectivity of further reactions. The amino group is a strong ortho-, para-director in electrophilic aromatic substitution reactions. However, given the already substituted nature of the ring, such reactions might be less predictable. The amide group is a meta-director, while the halogens are ortho-, para-directors, but deactivating. The interplay of these electronic effects will influence the outcome of any further substitution reactions on the aromatic ring.

Table 3: Strategies for Regioselective Functionalization

| Target Site | Reaction Type | Key Considerations |

| Amino Group | Acylation/Alkylation | Use of mild reaction conditions to avoid reaction at the amide. |

| 4-Position (Bromo) | Suzuki Coupling | Choice of catalyst and ligand to favor reaction at the C-Br bond over the C-Cl bond. |

| 5-Position (Chloro) | Nucleophilic Aromatic Substitution | Requires a strong nucleophile and potentially harsh conditions due to the deactivating effect of the other substituents. |

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H), are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. The synthesis of deuterated analogues of this compound can provide insights into the role of specific C-H bonds in chemical reactions or biological processes.

There are several general strategies for introducing deuterium into organic molecules that can be applied to the synthesis of deuterated this compound. One common method is to use a deuterated reagent in the synthesis. For example, if the amino group is to be introduced via a reduction of a nitro group, a deuterated reducing agent such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) could be used.

Another approach is to perform a hydrogen-deuterium (H/D) exchange reaction on the final compound or a synthetic intermediate. This typically involves treating the compound with a source of deuterium, such as deuterium oxide (D₂O), in the presence of a catalyst. The catalyst can be an acid, a base, or a transition metal. The position of the deuterium incorporation will depend on the reaction conditions and the lability of the different C-H bonds in the molecule. For example, the protons on the amino group are readily exchangeable with D₂O. Introducing deuterium into the aromatic ring is more challenging and may require a specific catalyst to activate the C-H bonds.

The synthesis of specifically labeled analogues, where deuterium is incorporated at a single, well-defined position, is often more informative for mechanistic studies. This can be achieved by using a specifically deuterated starting material or by developing a synthetic route that allows for the introduction of deuterium at a specific step. For instance, a deuterated building block could be used in a cross-coupling reaction to introduce a deuterated substituent at a specific position on the aromatic ring.

Table 4: Methods for Isotopic Labeling

| Labeling Method | Deuterium Source | Typical Application |

| Use of Deuterated Reagents | LiAlD₄, NaBD₄ | Introduction of deuterium during a reduction step. |

| H/D Exchange | D₂O with catalyst | General labeling of exchangeable protons. |

| Specifically Labeled Precursor | Deuterated starting material | Introduction of deuterium at a specific position. |

Computational and Theoretical Chemistry Studies of 2 Amino 4 Bromo 5 Chlorobenzamide

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis of 2-Amino-4-Bromo-5-chlorobenzamide

The electronic structure and frontier molecular orbitals of this compound are pivotal in determining its chemical reactivity and kinetic stability.

Density Functional Theory (DFT) Calculations for Ground State Properties and Reactivity Descriptors

Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are instrumental in elucidating the ground state properties of this compound. These calculations provide valuable data on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be derived from the HOMO and LUMO energies. These descriptors offer a quantitative measure of the molecule's reactivity. For instance, chemical hardness indicates resistance to deformation of the electron cloud, while the electrophilicity index quantifies the ability of the molecule to accept electrons.

Table 1: Calculated Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.58 |

| Energy Gap (ΔE) | 4.67 |

| Electronegativity (χ) | 3.915 |

| Chemical Hardness (η) | 2.335 |

Note: The values presented are hypothetical and representative of what would be expected from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Prediction of Nucleophilic and Electrophilic Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Regions of negative potential, typically shown in red, are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. Conversely, regions of positive potential, depicted in blue, are prone to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, indicating these as primary sites for electrophilic interaction. The hydrogen atoms of the amino group and the amide group would exhibit positive potential, making them susceptible to nucleophilic attack.

Conformational Landscape and Energetics of this compound

The conformational flexibility of this compound is largely dictated by the rotational barriers around its single bonds and the potential for intramolecular hydrogen bonding.

Rotational Barriers and Intramolecular Hydrogen Bonding Interactions

The rotation around the C-C and C-N bonds of the amide group can lead to different conformers. The planarity of the molecule is influenced by the formation of intramolecular hydrogen bonds. A likely intramolecular hydrogen bond could form between one of the hydrogen atoms of the amino group and the oxygen atom of the carbonyl group, which would stabilize a more planar conformation. The presence of bulky halogen atoms (bromine and chlorine) can also introduce steric hindrance, affecting the rotational barriers and the preferred conformation.

Ab Initio and Molecular Mechanics Conformer Searching and Population Analysis

To systematically explore the conformational space of this compound, computational methods such as ab initio and molecular mechanics are employed. These methods can identify various low-energy conformers and calculate their relative energies. A potential energy surface scan can be performed by systematically changing the dihedral angles of the rotatable bonds to locate all possible stable conformers.

The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution, which relates the population of a state to its energy. This analysis provides a comprehensive understanding of the conformational preferences of the molecule.

Spectroscopic Property Prediction and Validation for this compound

Computational methods are also powerful in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. The calculated frequencies and intensities of the vibrational modes can be assigned to specific functional groups within the molecule. For this compound, characteristic vibrational modes would include the N-H stretching of the amino and amide groups, the C=O stretching of the carbonyl group, and the C-Br and C-Cl stretching vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts can aid in the interpretation of experimental NMR spectra. The electronic transitions, which are observed in UV-Vis spectroscopy, can be calculated using Time-Dependent DFT (TD-DFT). The calculated absorption wavelengths (λmax) and oscillator strengths can provide insights into the electronic excitations within the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | ν(N-H) stretch (amino) | 3400-3500 cm⁻¹ |

| IR | ν(C=O) stretch (amide) | 1650-1680 cm⁻¹ |

| ¹H NMR | δ(NH₂) | 4.5-5.5 ppm |

| ¹³C NMR | δ(C=O) | 165-175 ppm |

Note: These are representative predicted values based on computational studies of similar molecules.

Computational NMR Chemical Shift Prediction and Analysis (e.g., ¹H, ¹³C, ¹⁵N)

Computational Nuclear Magnetic Resonance (NMR) spectroscopy is a vital tool for the structural elucidation of molecules. Density Functional Theory (DFT) is commonly used to predict the NMR chemical shifts (δ) of various nuclei, such as ¹H, ¹³C, and ¹⁵N. The process typically involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors. The chemical shifts are then determined by referencing the calculated shielding values to a standard, such as Tetramethylsilane (TMS).

For a molecule like this compound, theoretical predictions of its ¹H and ¹³C NMR spectra would be invaluable for confirming its chemical structure. For instance, in a related compound, 2-Amino-4-bromobenzoic acid, experimental ¹H NMR data is available, which could be compared against computationally predicted values to validate the chosen theoretical method. While experimental NMR data for this compound is not provided in the search results, a theoretical study would generate data similar to that presented in the table below, which showcases hypothetical predicted chemical shifts.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 130.2 |

| C2 | - | 145.8 |

| C3 | 7.85 | 118.5 |

| C4 | - | 115.1 |

| C5 | - | 133.4 |

| C6 | 7.50 | 119.7 |

| C=O | - | 168.9 |

| NH₂ | 5.50 | - |

| CONH₂ | 7.20, 7.90 | - |

(Note: These are hypothetical values for illustrative purposes and are not derived from actual computational results for this compound.)

Vibrational Spectroscopy (IR, Raman) Simulation for Functional Group Assignment

Simulations of vibrational spectra, such as Infrared (IR) and Raman, are instrumental in identifying the functional groups within a molecule. These simulations are typically performed using DFT calculations, which can predict the vibrational frequencies and intensities of the normal modes of a molecule. The calculated spectra can then be compared with experimental data to aid in the assignment of the observed spectral bands.

For this compound, a computational analysis would predict the characteristic vibrational frequencies for the amino (-NH₂), bromo (-Br), chloro (-Cl), and benzamide (B126) (-CONH₂) functional groups. Studies on similar molecules, such as 2-bromo-5-fluorobenzaldehyde (B45324) and 2-chloroquinoline-3-carboxaldehyde, have demonstrated the accuracy of DFT calculations in reproducing experimental IR and Raman spectra. For example, a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives successfully used IR spectroscopy to identify the stretching frequencies of the NH and carbonyl groups of the amide bond. A similar approach for this compound would yield a set of predicted vibrational frequencies that could be used to interpret its experimental vibrational spectra.

Table 2: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amide (-CONH₂) | C=O stretch | 1680 |

| Amide (-CONH₂) | N-H stretch | 3450, 3350 |

| Amino (-NH₂) | N-H stretch | 3400, 3300 |

| Aromatic Ring | C-H stretch | 3100-3000 |

| Aromatic Ring | C-C stretch | 1600-1450 |

| C-Cl Bond | C-Cl stretch | 800-600 |

| C-Br Bond | C-Br stretch | 600-500 |

(Note: These are illustrative values based on typical frequency ranges and are not from specific calculations on this compound.)

UV-Vis Absorption and Fluorescence Properties from Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules. By calculating the energies of the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. This information is crucial for understanding the electronic structure and photophysical properties of a compound.

For this compound, TD-DFT calculations could elucidate the nature of its electronic transitions, such as π → π* and n → π* transitions, and predict its UV-Vis absorption spectrum. A computational study on 2-amino-4-chlorobenzonitrile (B1265954) demonstrated that TD-DFT can complement experimental findings on energy and oscillator strength. Similarly, research on 2-amino-5-bromo benzaldehyde (B42025) utilized quantum chemical studies to examine its optical properties. These studies indicate that TD-DFT would be a suitable method to investigate the electronic spectra of this compound.

Reaction Mechanism Elucidation for Transformations Involving this compound

Computational chemistry provides a window into the mechanisms of chemical reactions, allowing for the study of transient species like transition states and the mapping of reaction pathways.

Transition State Characterization and Reaction Pathway Analysis (e.g., Energy Barriers, Intrinsic Reaction Coordinate)

Theoretical calculations can be used to locate and characterize the transition state structures of a reaction. By determining the energy of the transition state relative to the reactants and products, the activation energy barrier for the reaction can be calculated. Further analysis, such as following the Intrinsic Reaction Coordinate (IRC), can confirm that the identified transition state connects the reactants and products on the potential energy surface. While no specific reaction mechanism studies for this compound were found, this methodology is widely applied.

Solvent Effects on Reaction Energetics and Mechanisms via Implicit and Explicit Solvent Models

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational models can account for these solvent effects in two primary ways: implicitly and explicitly. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including a number of individual solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. The choice of model depends on the desired balance between accuracy and computational cost.

Intermolecular Interactions and Crystal Packing of this compound

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. Computational methods can be used to analyze and quantify these interactions, providing insight into the stability and properties of the crystalline solid.

A study of the crystal structure of a related compound, N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide, revealed that molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds, and these dimers are further organized into layers by weaker N—H⋯O interactions. Similarly, research on 2-amino-4-chlorobenzonitrile used Hirshfeld surface analysis to show that N···H/H···N contacts were the most significant contributors to the crystal packing, indicating the presence of N–H···N interactions. A computational analysis of this compound would likely reveal a complex network of hydrogen bonds involving the amino and amide groups, as well as potential halogen bonding involving the bromine and chlorine atoms, all of which would dictate its solid-state architecture.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-4-bromobenzoic acid |

| 2-bromo-5-fluorobenzaldehyde |

| 2-chloroquinoline-3-carboxaldehyde |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide |

| 2-amino-4-chlorobenzonitrile |

| 2-amino-5-bromo benzaldehyde |

| N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide |

Hydrogen Bonding Networks and Halogen Bonding Interactions in the Solid State

The solid-state structure of this compound is expected to be dominated by a complex interplay of hydrogen bonds and, potentially, halogen bonds. The molecule possesses multiple hydrogen bond donors (the amino -NH2 group and the amide -NH2 group) and hydrogen bond acceptors (the carbonyl C=O group and the nitrogen and oxygen atoms themselves).

Hydrogen Bonding:

Studies on similar molecules, such as 2-amino-5-bromobenzamide (B60110), have revealed strong intermolecular hydrogen bonding where the amide group acts as both a donor and an acceptor, stabilizing the crystal lattice. The amino group in such compounds also actively participates in forming hydrogen bonds. For this compound, a variety of hydrogen bonding motifs can be predicted, including:

N-H···O bonds: These are expected to be the most significant hydrogen bonds, forming chains or dimeric structures.

N-H···N bonds: While less common than N-H···O bonds, these can occur, particularly in the absence of stronger acceptors.

N-H···Cl and N-H···Br bonds: The chlorine and bromine atoms can act as weak hydrogen bond acceptors.

The interplay of these interactions will define the supramolecular assembly of the crystal structure. Computational methods like Density Functional Theory (DFT) can be employed to calculate the energies and geometries of these hydrogen bonds, providing a quantitative understanding of their relative strengths.

Halogen Bonding:

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F). In this compound, both bromine and chlorine atoms have the potential to engage in halogen bonding.

The bromine atom, being more polarizable than chlorine, is a better halogen bond donor. It can interact with electron-rich sites such as the carbonyl oxygen or the amino nitrogen of an adjacent molecule. These interactions, often denoted as C-Br···O or C-Br···N, can play a crucial role in directing the crystal packing. Similarly, the chlorine atom can participate in C-Cl···O or C-Cl···N halogen bonds, although these are expected to be weaker than those involving bromine. The presence of the electron-withdrawing amide group and the electron-donating amino group on the benzene (B151609) ring will modulate the electrostatic potential on the surface of the halogen atoms, influencing their ability to form halogen bonds.

Computational studies on other halogenated benzamides have shown that halogen bonds can compete with or act in concert with hydrogen bonds to stabilize the crystal structure. The analysis of the electrostatic potential surface of this compound would be instrumental in identifying the electrophilic regions (σ-holes) on the bromine and chlorine atoms, which are indicative of their halogen bonding propensity.

A summary of the potential intermolecular interactions is provided in the table below:

| Interaction Type | Donor | Acceptor | Expected Significance |

| Hydrogen Bond | Amino (-NH2), Amide (-NH2) | Carbonyl (C=O), Amino (N), Amide (N) | High |

| Halogen Bond (Br) | Bromine (C-Br) | Carbonyl (O), Amino (N) | Moderate |

| Halogen Bond (Cl) | Chlorine (C-Cl) | Carbonyl (O), Amino (N) | Low to Moderate |

| π-π Stacking | Benzene Ring | Benzene Ring | Moderate |

Prediction of Polymorphism and Co-crystallization Behavior

Polymorphism Prediction:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can exhibit distinct physical properties. Computational crystal structure prediction (CSP) methods are increasingly used to assess the risk of polymorphism by generating and ranking a multitude of possible crystal structures based on their lattice energies. nih.gov

For this compound, a typical CSP study would involve:

Conformational Analysis: Identifying all low-energy conformations of the molecule. The flexibility of the amide group would be a key consideration.

Crystal Packing Generation: Generating a large number of hypothetical crystal packings for each low-energy conformer within various common space groups.

Lattice Energy Minimization: Optimizing the geometry of the generated crystal structures using force fields or, for higher accuracy, a combination of force fields and quantum mechanical methods (DFT).

Ranking and Analysis: Ranking the predicted structures based on their calculated lattice energies. The structures that are close in energy to the global minimum are considered potential polymorphs.

The results of such a study would provide a "crystal energy landscape," highlighting the thermodynamically plausible polymorphs. While CSP methods are powerful, they primarily predict thermodynamic stability at 0 K. To obtain a more complete picture, the effects of temperature and entropy would need to be considered through free energy calculations. chemrxiv.org The presence of multiple strong hydrogen and halogen bonding donors and acceptors in this compound suggests a high likelihood of polymorphism, as different arrangements of these interactions can lead to structures with similar energies. acs.org

Co-crystallization Prediction:

Co-crystallization is a technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API) by crystallizing it with a benign co-former. Predicting the likelihood of co-crystal formation between an API and a selection of co-formers can be guided by computational methods.

For this compound, potential co-formers would be selected based on their ability to form complementary and robust intermolecular interactions, particularly hydrogen bonds. The "hydrogen bond propensity" model and other statistical approaches that analyze the Cambridge Structural Database (CSD) can be used to predict the most likely hydrogen bonding motifs between the API and potential co-formers.

Computational screening methods for co-crystallization often involve:

Molecular Electrostatic Potential (MESP) Analysis: Identifying the most electron-rich and electron-poor regions on the surfaces of the API and co-former molecules to predict favorable electrostatic interactions.

Lattice Energy Calculations: Calculating the lattice energies of the individual components and the hypothetical co-crystal to estimate the enthalpy of co-crystal formation. A negative enthalpy of formation suggests that co-crystallization is thermodynamically favorable.

Supramolecular Synthon Analysis: Identifying and ranking the stability of possible intermolecular recognition motifs (synthons) that can be formed between the API and co-formers.

Given the presence of both hydrogen bond donors and acceptors in this compound, it is a good candidate for co-crystallization with a variety of co-formers, such as carboxylic acids, other amides, or pyridines. dergipark.org.tr

A summary of the computational approaches for predicting solid-state forms is presented in the table below:

| Solid-State Phenomenon | Computational Methodologies | Key Outputs |

| Polymorphism | Crystal Structure Prediction (CSP), Lattice Energy Minimization (Force Field and DFT), Free Energy Calculations | Crystal energy landscape, identification of thermodynamically plausible polymorphs, relative stabilities. |

| Co-crystallization | Hydrogen Bond Propensity Analysis, Molecular Electrostatic Potential (MESP) Surface Analysis, Lattice Energy Calculations, Supramolecular Synthon Analysis | Prediction of likely co-formers, stability of co-crystals, preferred intermolecular interactions. |

Advanced Spectroscopic and Structural Characterization of 2 Amino 4 Bromo 5 Chlorobenzamide and Its Derivatives

X-ray Diffraction Studies for Definitive Solid-State Structure Elucidation

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Crystallography for Absolute Configuration and Molecular Conformation

In the crystalline state, the benzamide (B126) moiety is expected to exhibit strong intermolecular hydrogen bonding. The amino (-NH2) and amide (-CONH2) groups are excellent hydrogen bond donors and acceptors. It is anticipated that the amide groups will form centrosymmetric dimers via N-H···O hydrogen bonds, a common motif in the crystal structures of primary amides. esrf.fracs.org The amino group can also participate in hydrogen bonding, further stabilizing the crystal lattice.

The conformation of the molecule will be influenced by the steric and electronic effects of the bromine and chlorine substituents on the aromatic ring. The planarity of the benzamide group and its orientation relative to the benzene (B151609) ring will be key structural features. The presence of heavy atoms like bromine allows for the unambiguous determination of the absolute configuration if the crystal belongs to a chiral space group.

Expected Crystallographic Parameters for 2-Amino-4-Bromo-5-chlorobenzamide (based on related structures):

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Likely centrosymmetric (e.g., P2₁/c) |

| Key Hydrogen Bonds | N-H···O (amide dimers), N-H···O/N (amino group interactions) |

| Molecular Conformation | Near-planar benzamide group |

Powder X-ray Diffraction for Polymorphism and Amorphous State Analysis

Powder X-ray diffraction (PXRD) is a powerful tool for the analysis of polycrystalline materials and is particularly crucial for identifying different crystalline forms, known as polymorphs, as well as amorphous content. rigaku.com Polymorphism is a common phenomenon in organic molecules, especially in aromatic amides, where different packing arrangements of the same molecule can lead to distinct physical properties. esrf.fracs.org

The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). Different polymorphs of this compound would exhibit distinct PXRD patterns. By systematically varying crystallization conditions (e.g., solvent, temperature, cooling rate), different polymorphic forms may be isolated and identified. esrf.fr

Furthermore, PXRD can be used to assess the degree of crystallinity of a sample. The presence of a broad, diffuse halo in the PXRD pattern instead of sharp peaks is indicative of an amorphous state, where there is no long-range atomic order. The amorphous form of a compound often exhibits different solubility and bioavailability profiles compared to its crystalline counterparts, making its characterization essential in pharmaceutical development. rigaku.com

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a vital analytical technique for the precise determination of the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

For this compound, HRMS would provide its exact mass, allowing for the unambiguous determination of its elemental composition. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (79Br/81Br in an approximate 1:1 ratio and 35Cl/37Cl in an approximate 3:1 ratio), will result in a distinctive isotopic cluster for the molecular ion peak, further confirming the presence of these halogens. docbrown.info

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. Subsequent fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. The fragmentation pathways for this compound are expected to be influenced by the stability of the resulting fragments.

Predicted High-Resolution Mass Spectrometry Data for this compound:

| Parameter | Predicted Value/Feature |

| Molecular Formula | C₇H₆BrClN₂O |

| Monoisotopic Mass | ~247.94 Da |

| Isotopic Pattern | Characteristic M, M+2, M+4 peaks due to Br and Cl isotopes docbrown.info |

| Major Fragmentation Pathways | - Loss of the amide group (-NH₂) - Cleavage of the C-Br and C-Cl bonds - Decarbonylation (loss of CO) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the elucidation of the structure of organic molecules in solution. Advanced NMR techniques, including two-dimensional (2D) methods and solid-state NMR, provide a wealth of information about connectivity, spatial proximity of atoms, and molecular dynamics.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Through-Space Interactions

While a one-dimensional (1D) ¹H and ¹³C NMR spectrum provides initial information about the chemical environment of the protons and carbons, 2D NMR experiments are essential for the complete and unambiguous structural assignment of this compound. sdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. For this compound, COSY would show correlations between the aromatic protons, helping to confirm their relative positions on the benzene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It allows for the unambiguous assignment of the chemical shifts of the protonated carbons in the molecule. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. NOESY can provide information about the conformation and stereochemistry of the molecule in solution. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound:

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| Aromatic CH | 6.5 - 8.0 | 115 - 150 | To other aromatic carbons and the carbonyl carbon | Between adjacent aromatic protons |

| Amide NH₂ | 7.0 - 8.5 | - | To the carbonyl carbon | With nearby aromatic protons |

| Amino NH₂ | 4.0 - 5.5 | - | To adjacent aromatic carbons | With adjacent aromatic proton |

| Carbonyl C=O | - | 165 - 175 | - | - |

Solid-State NMR for Molecular Dynamics and Polymorphic Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. It is particularly valuable for characterizing polymorphism, as different crystal forms will give rise to distinct ssNMR spectra due to differences in the local chemical environment and intermolecular interactions. nih.govresearchgate.net